

# Penehyclidine Hydrochloride: A Modern Choice in Preanesthetic Medication

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Penehyclidine**

Cat. No.: **B1675862**

[Get Quote](#)

**Penehyclidine** hydrochloride, a selective anticholinergic agent, is emerging as a valuable preanesthetic medication, offering significant advantages over traditional drugs like atropine. Its primary role in premedication is to reduce respiratory tract secretions, inhibit vagal nerve reflexes, and provide a degree of sedation, all of which contribute to a smoother anesthetic course and improved patient comfort.

Developed in China, **penehyclidine** hydrochloride distinguishes itself through its selective antagonism of M1 and M3 muscarinic acetylcholine receptors, with a markedly weaker effect on M2 receptors.<sup>[1]</sup> This selectivity is key to its favorable safety profile, particularly concerning the cardiovascular system. Unlike non-selective antagonists such as atropine, which can cause significant tachycardia, **penehyclidine** hydrochloride maintains cardiovascular stability, making it a preferred option for a wide range of patients, including those with underlying heart conditions.<sup>[1][2]</sup>

## Mechanism of Action

**Penehyclidine** hydrochloride exerts its effects by blocking the action of acetylcholine at M1 and M3 muscarinic receptors. In the context of preanesthetic medication, this has several beneficial consequences:

- Reduced Glandular Secretions: Blockade of M3 receptors in salivary and bronchial glands leads to a significant reduction in secretions. This is crucial for maintaining a clear airway during anesthesia and preventing potential complications.

- Bronchodilation: By antagonizing M3 receptors in the smooth muscle of the bronchi, **penehyclidine** hydrochloride promotes relaxation of the airways.[\[3\]](#)
- Vagal Nerve Inhibition: The vagus nerve plays a significant role in regulating heart rate and airway tone. By inhibiting vagal reflexes, **penehyclidine** hydrochloride helps to prevent bradycardia and bronchospasm that can be triggered by anesthetic agents or surgical stimulation.[\[1\]](#)
- Central Sedative Effects: **Penehyclidine** hydrochloride can cross the blood-brain barrier and its action on M1 receptors in the central nervous system is believed to contribute to its sedative properties.

## Signaling Pathways of Muscarinic Receptor Antagonism

The therapeutic effects of **penehyclidine** hydrochloride are rooted in its ability to interrupt specific intracellular signaling cascades initiated by acetylcholine.

[Click to download full resolution via product page](#)**Mechanism of Penehyclidine Hydrochloride**

## Clinical Applications and Efficacy

Clinical studies have demonstrated the efficacy of **penehyclidine** hydrochloride as a preanesthetic medication in various surgical settings. It is administered either intravenously or via inhalation.

## Data Presentation

| Indication                                             | Administration Route | Dosage     | Comparator                                       | Key Findings                                                                                                                                                                                    | Reference                     |
|--------------------------------------------------------|----------------------|------------|--------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------|
| Hemodynamic Stability                                  | Intramuscular        | 0.01 mg/kg | Atropine (0.01 mg/kg), Scopolamine (0.006 mg/kg) | No significant changes in heart rate, temperature, and blood pressure in the penehyclidine group, unlike the atropine and scopolamine groups which showed increased heart rate and temperature. | <a href="#">penehyclidine</a> |
| Prevention of Postoperative Nausea and Vomiting (PONV) | Intravenous          | 0.5 mg     | Placebo                                          | Penehyclidine did not significantly decrease the incidence and severity of PONV in patients undergoing laparoscopic bariatric surgery.                                                          | <a href="#">PONV</a>          |

---

|                                                              |            |                                             |                                    |                                                                                                                                                 |
|--------------------------------------------------------------|------------|---------------------------------------------|------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Reduction of Postoperative Pulmonary Complications           | Inhalation | 0.5 mg in 6 ml normal saline every 12 hours | Placebo                            | Reduced incidence of composite pulmonary complications (18.9% vs 26.4%) and bronchospas m (1.4% vs 4.4%).                                       |
| Reduction of Postoperative Bronchospas m in Elderly Patients | Inhalation | Not specified                               | Ipratropium Bromide, Normal Saline | Incidence of bronchospas m was significantly lower in the penehyclidine (3.3%) and ipratropium (3.2%) groups compared to normal saline (20.7%). |

---

## Experimental Protocols

### Intravenous Administration Protocol for Preanesthetic Medication

This protocol is a general guideline based on practices in clinical trials. Dosage and timing should be adjusted based on patient characteristics and the specific surgical procedure.



[Click to download full resolution via product page](#)

### IV Penehyclidine Workflow

Objective: To reduce salivary and bronchial secretions, and to maintain hemodynamic stability prior to the induction of general anesthesia.

#### Materials:

- **Penehyclidine** hydrochloride for injection
- Sterile saline for dilution
- Syringes and needles

- Intravenous catheter
- Monitoring equipment (ECG, blood pressure cuff, pulse oximeter)

**Procedure:**

- Patient Evaluation: Assess the patient's medical history, including any cardiovascular or respiratory conditions. Obtain informed consent.
- Dosage Preparation: A typical adult dose is 0.5 mg. This may be administered undiluted or diluted in sterile saline. For pediatric patients, a weight-based dosage (e.g., 0.01 mg/kg) is used.
- Administration: Administer the prepared dose via a patent intravenous line 10 to 30 minutes prior to the planned induction of anesthesia.
- Monitoring: Continuously monitor the patient's heart rate, blood pressure, and oxygen saturation from the time of administration through the induction of anesthesia.
- Observation: Observe for any adverse effects, with dry mouth being the most commonly reported.

## **Inhalation Administration Protocol for Prevention of Postoperative Pulmonary Complications**

This protocol is based on a clinical trial investigating the prevention of postoperative pulmonary complications.



[Click to download full resolution via product page](#)

### Inhaled Penehyclidine Workflow

**Objective:** To reduce the incidence of postoperative pulmonary complications in high-risk patients.

#### Materials:

- **Penehyclidine** hydrochloride solution for inhalation
- Sterile normal saline for dilution
- Nebulizer and mask or mouthpiece

#### Procedure:

- Patient Selection: Identify patients at high risk for postoperative pulmonary complications (e.g., elderly patients, patients with pre-existing respiratory disease, those undergoing major abdominal or thoracic surgery).
- Dosage and Administration Schedule: The recommended dose is 0.5 mg of **penehyclidine** hydrochloride diluted in a total volume of 6 ml of normal saline. Administration is typically started the night before surgery and continued every 12 hours until the second postoperative day.
- Nebulization: The patient should be in a comfortable, upright position. The nebulizer should be operated according to the manufacturer's instructions until the entire dose is administered.
- Monitoring: Patients should be monitored for the development of any respiratory complications, such as bronchospasm, throughout the perioperative period.

## Adverse Effects and Considerations

The most frequently reported side effect of **penehyclidine** hydrochloride is dry mouth. Due to its selective nature, clinically significant effects on heart rate and blood pressure are minimal, especially when compared to atropine. A meta-analysis found that premedication with **penehyclidine** hydrochloride was not associated with an increased incidence of postoperative cognitive dysfunction or delirium compared to placebo or scopolamine.

## Conclusion

**Penehyclidine** hydrochloride represents a significant advancement in preanesthetic medication. Its selective M1 and M3 receptor antagonism provides effective reduction of secretions and protection against vagal reflexes, while its minimal impact on the cardiovascular system offers a superior safety profile compared to older anticholinergic drugs. Both intravenous and inhaled routes of administration have been shown to be effective in specific clinical scenarios, making **penehyclidine** hydrochloride a versatile and valuable tool for anesthesiologists. Further research may continue to expand its applications and refine optimal dosing strategies for various patient populations and surgical procedures.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [dovepress.com](https://www.dovepress.com) [dovepress.com]
- 2. Penehyclidine Hydrochloride Premedication Is Not Associated with Increased Incidence of Post-Operative Cognitive Dysfunction or Delirium: A Systemic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of penehyclidine inhalation on postoperative pulmonary complications of elderly patients after long-duration surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Penehyclidine Hydrochloride: A Modern Choice in Preanesthetic Medication]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675862#penehyclidine-hydrochloride-as-a-preanesthetic-medication>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)